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Compound of Interest

Compound Name: Neladalkib

Cat. No.: B12377415

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the impact of Anaplastic Lymphoma Kinase
(ALK) compound mutations on the activity of Neladalkib (NVL-655).

Frequently Asked Questions (FAQS)

Q1: What is Neladalkib and what is its mechanism of action?

Al: Neladalkib is an investigational, orally bioavailable, and brain-penetrant small-molecule
inhibitor of anaplastic lymphoma kinase (ALK).[1][2] Its mechanism of action is to selectively
bind to and inhibit the ALK tyrosine kinase, thereby blocking downstream signaling pathways
involved in cell proliferation and survival.[3] Neladalkib has been designed to spare the
structurally related Tropomyosin Receptor Kinase (TRK) family, which may reduce the
likelihood of certain neurological adverse events associated with dual ALK/TRK inhibitors.[1][4]

Q2: How do ALK compound mutations arise and why are they a concern?

A2: ALK compound mutations, which are two or more mutations on the same ALK allele, can
emerge in patients who have been treated sequentially with different ALK tyrosine kinase
inhibitors (TKIs).[5] These mutations can confer resistance to existing therapies, including third-
generation inhibitors like lorlatinib, posing a significant clinical challenge.[5][6]

Q3: What is the reported activity of Neladalkib against ALK compound mutations?
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A3: Preclinical data indicate that Neladalkib is highly active against a range of ALK single and
compound mutations that are resistant to other ALK inhibitors.[7] Notably, Neladalkib has
demonstrated potent activity against lorlatinib-resistant compound mutations.[4] It has shown at
least 100-fold greater potency against ALK G1202R single and compound mutations compared
to other approved ALK TKIs.[7] While specific IC50 values for a comprehensive panel of
compound mutations are not yet publicly available in tabulated form, preclinical studies and
mutagenesis screens support its potential to be a best-in-class ALK inhibitor with broad activity
against diverse resistance mutations.[5][7]

Q4: Where can | find information on the clinical development of Neladalkib?

A4: Neladalkib is currently being evaluated in the ALKOVE-1 Phase 1/2 clinical trial
(NCT05384626) for patients with advanced ALK-positive solid tumors.[1][4] Additionally, the
ALKAZAR Phase 3 trial (NCT06765109) is assessing Neladalkib in TKI-naive patients with
advanced ALK-positive non-small cell lung cancer (NSCLC).[8][9]
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Issue

Potential Cause

Recommended Action

Unexpectedly low Neladalkib

activity in a cell-based assay.

Cell line authentication and

passage number.

Ensure the cell line is
authenticated and within a low
passage number to maintain
genetic stability and consistent

ALK expression.

ALK mutation status of the cell

line.

Verify the specific ALK fusion
and any resistance mutations
present in your cell line

through sequencing.

Suboptimal assay conditions.

Optimize cell seeding density,
serum concentration, and
incubation time. Refer to the
detailed experimental

protocols below.

High background signal in a

kinase assay.

Non-specific binding of

detection reagents.

Use a buffer with an
appropriate detergent
concentration (e.g., Tween-20)
and ensure adequate blocking

steps.

Contaminated reagents.

Use fresh, high-quality
reagents and filter-sterilize

buffers.

Difficulty detecting ALK
phosphorylation by Western
blot.

Inefficient protein extraction.

Use a lysis buffer containing
phosphatase and protease
inhibitors to preserve

phosphorylation status.

Low antibody affinity or

incorrect dilution.

Use a validated phospho-ALK
specific antibody and optimize
the dilution through titration

experiments.

Insufficient protein loading.

Quantify protein concentration

before loading and ensure
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equal loading across all lanes.

Data Presentation

Table 1: In Vitro Activity of Neladalkib Against Single

ALK Mutations
ALK Mutation Neladalkib IC50 (nmol/L)
T1151insT 0.9-6.8
T1151M 0.9-6.8
L1152R 09-6.8
C1156Y 0.9-6.8
11171N 0.9-6.8
11171S 0.9-6.8
111717 0.9-6.8
F1174L 0.9-6.8
F1174S 0.9-6.8
V1180L 0.9-6.8
L1198F 0.9-6.8
G1202R 0.9-6.8
D1203N 0.9-6.8
S1206R 0.9-6.8
R1275Q 0.9-6.8
G1196M 11-79
G1269A 11-79
G1269S 11-79
(Data sourced from MedchemExpress)
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Table 2: Comparative Activity of Lorlatinib Against
Select ALK Compound Mutations

ALK Compound Mutation Lorlatinib IC50 (nM)
F1174L/L1196M 12+6.2
F1174L/G1202R 2616
R1275Q/L1196M 8+£5.2
R1275Q/G1202R 40+ 21

(Data for lorlatinib is provided for comparative
context and is sourced from a study on
lorlatinib's activity)[10]

Experimental Protocols
Cell Viability Assay (MTS/IMTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of
Neladalkib in ALK-driven cancer cell lines.

Materials:

o ALK-positive cancer cell line (e.g., NCI-H3122)

e RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

e 96-well plates

¢ Neladalkib stock solution (in DMSO)

e MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)
» Plate reader

Procedure:
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e Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL of culture
medium.

» Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

o Prepare serial dilutions of Neladalkib in culture medium. The final DMSO concentration
should not exceed 0.1%.

¢ Remove the medium from the wells and add 100 pL of the diluted Neladalkib solutions.
Include a vehicle control (medium with DMSO).

e Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

e Add 20 pL of MTS reagent (or 10 pL of MTT reagent followed by a solubilization step) to
each well.

e Incubate for 1-4 hours at 37°C.
o Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.

o Calculate cell viability as a percentage of the vehicle control and plot the results to determine
the IC50 value using a non-linear regression model.

In Vitro ALK Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a method to measure the direct inhibitory effect of Neladalkib on ALK
kinase activity.

Materials:

Recombinant ALK kinase

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT)

Substrate (e.g., a generic tyrosine kinase substrate peptide)

o ATP

Neladalkib stock solution (in DMSO)
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o ADP-Glo™ Kinase Assay kit (Promega)
o 384-well plates
e Luminometer

Procedure:

Prepare serial dilutions of Neladalkib in kinase buffer.

e In a 384-well plate, add 1 pL of each Neladalkib dilution or vehicle control (DMSO).
e Add 2 pL of recombinant ALK kinase solution to each well.

e Add 2 pL of a mixture of the substrate and ATP to initiate the kinase reaction.

e Incubate at room temperature for 60-120 minutes.

e Add 5 pL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes.

e Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate for 30 minutes.

e Measure the luminescence using a plate reader.

o Calculate the percentage of kinase inhibition relative to the vehicle control and determine the
IC50 value.

Immunoblotting for ALK Phosphorylation

This protocol is for assessing the inhibition of ALK autophosphorylation in cells treated with
Neladalkib.

Materials:
o ALK-positive cancer cell line

¢ Neladalkib
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 Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

e Primary antibodies: anti-phospho-ALK (specific for an autophosphorylation site, e.g.,
Tyr1604), anti-total ALK, anti-B-actin (loading control)

o HRP-conjugated secondary antibody

e SDS-PAGE gels and running buffer

» PVDF membrane and transfer buffer

» Blocking buffer (e.g., 5% BSA in TBST)
e Chemiluminescent substrate (ECL)

e Imaging system

Procedure:

Treat cells with various concentrations of Neladalkib for a specified time (e.g., 2-4 hours).
e Lyse the cells on ice with lysis buffer.

o Determine the protein concentration of the lysates.

o Denature the protein samples by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

 Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and apply the ECL substrate.

 Visualize the protein bands using an imaging system.
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« Strip the membrane and re-probe with anti-total ALK and anti-f3-actin antibodies to confirm
equal protein loading and total ALK levels.
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Click to download full resolution via product page

Caption: Simplified ALK signaling pathway and the inhibitory action of Neladalkib.
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Caption: Experimental workflow for evaluating the impact of ALK mutations on Neladalkib
activity.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b12377415?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

ALK Kinase Domain Mutations

Single Point Mutation Compound Mutation
(e.g., G1202R) (e.g., G1202R + L1196M)

Neladalkib is potent

Neladalkib Activity

High Potency

(Low IC50) May confer resistance

Potentially Reduced Potency
(Higher 1C50)

Click to download full resolution via product page

Caption: Logical relationship between ALK mutation status and Neladalkib potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. onclive.com [onclive.com]

2. oncozine.com [oncozine.com]

3. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound
resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nim.nih.gov]

4. physiciansweekly.com [physiciansweekly.com]

5. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12377415?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-custom-synthesis
https://www.onclive.com/view/nvl-655-shows-strong-efficacy-in-heavily-pretreated-alk-nsclc
https://www.oncozine.com/what-to-expect-at-aacr-2025-nuvalent-to-present-data-on-neladalkib-and-zidesamtinib/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9732888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9732888/
https://www.physiciansweekly.com/post/nvl-655-promising-new-option-in-pretreated-drug-resistant-alk-mutated-nsclc
https://aacrjournals.org/cancerres/article/85/8_Supplement_1/1729/756162/Abstract-1729-Mutagenesis-screens-support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

e 6. investors.nuvalent.com [investors.nuvalent.com]
e 7. aacrjournals.org [aacrjournals.org]

e 8. ascopubs.org [ascopubs.org]

e 9. researchgate.net [researchgate.net]

e 10. Nuvalent Presents Preliminary Data for Neladalkib in Advanced ALK-positive Solid
Tumors Beyond NSCLC at ESMO 2025 [prnewswire.com]

 To cite this document: BenchChem. [Technical Support Center: Neladalkib and ALK
Compound Mutations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377415#impact-of-alk-compound-mutations-on-
neladalkib-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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